molecular formula C13H11BrClN B3113608 4-bromo-N-[(4-chlorophenyl)methyl]aniline CAS No. 195968-98-0

4-bromo-N-[(4-chlorophenyl)methyl]aniline

Cat. No. B3113608
M. Wt: 296.59 g/mol
InChI Key: MMHVQYWYAQNIKT-UHFFFAOYSA-N
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Description

4-bromo-N-[(4-chlorophenyl)methyl]aniline is a chemical compound with the molecular formula C13H11BrClN . It is commonly used as a building block in the preparation of pharmaceutical and organic compounds .


Synthesis Analysis

The synthesis of 4-bromo-N-[(4-chlorophenyl)methyl]aniline involves the reaction of p-chlorobenzaldehyde and p-bromoaniline . The detailed reaction mechanism and procedures are usually documented in the lab notebook during the synthesis .


Molecular Structure Analysis

The molecular structure of 4-bromo-N-[(4-chlorophenyl)methyl]aniline consists of a hydrophobic benzene ring and an amino group . The molecular weight of this compound is 296.59 .


Chemical Reactions Analysis

4-bromo-N-[(4-chlorophenyl)methyl]aniline reacts with acids and powerful oxidizing agents . More detailed information about its chemical reactions can be found in the relevant literature .


Physical And Chemical Properties Analysis

4-bromo-N-[(4-chlorophenyl)methyl]aniline has a boiling point of 381.2±27.0 °C and a density of 1.499±0.06 g/cm3 . Its pKa value is predicted to be 2.93±0.25 .

Scientific Research Applications

Synthesis and Antimicrobial Activity

4-bromo-N-[(4-chlorophenyl)methyl]aniline, due to its structural components, finds relevance in the synthesis of various organic compounds with potential antimicrobial activities. A study by Jalihal et al. (2009) explored the synthesis of 2,5-disubstituted 1,2,4-triazoles using precursors similar to 4-bromo-N-[(4-chlorophenyl)methyl]aniline. These synthesized compounds were characterized and tested for their antimicrobial efficacy, showcasing the utility of such bromo and chloro substituted anilines in developing antimicrobial agents (Jalihal, Sharabasappa, & Kilarimath, 2009).

Catalyzed Amination Reactions

The palladium-catalyzed amination of aryl halides and aryl triflates is another area where compounds like 4-bromo-N-[(4-chlorophenyl)methyl]aniline play a crucial role. A study by Wolfe and Buchwald (2003) demonstrated the use of such compounds in the amination process to produce N-methyl-N-(4-chlorophenyl)aniline, highlighting the compound's significance in facilitating complex organic reactions (Wolfe & Buchwald, 2003).

Kinetics and Mechanism Studies

Research on the kinetics and mechanisms of reactions involving anilines, including those structurally related to 4-bromo-N-[(4-chlorophenyl)methyl]aniline, provides insights into their reactivity and interaction patterns. Studies like the one conducted by Castro et al. (2005) delve into the anilinolysis of aryl 4-nitrophenyl carbonates in aqueous ethanol, offering a deeper understanding of the reaction mechanisms involving substituted anilines (Castro, Gazitúa, & Santos, 2005).

Polyurethane Synthesis

Compounds like 4-bromo-N-[(4-chlorophenyl)methyl]aniline serve as intermediates in the synthesis of specialized polymers. A study by Buruianǎ et al. (2005) on the synthesis of polyurethane cationomers with anil groups showcases the application of such aniline derivatives in creating polymeric materials with unique properties, such as fluorescence and photochromic mechanisms (Buruianǎ, Olaru, Strat, Strat, & Simionescu, 2005).

Crystal Structure Analysis

The structural analysis of substituted anilines, including those related to 4-bromo-N-[(4-chlorophenyl)methyl]aniline, contributes to our understanding of their molecular properties and potential applications in materials science. Research by Dey et al. (2003) compared the crystal structures of 4-substituted anilines, revealing the influence of substituents like bromo and chloro groups on the molecular polarization and interactions within crystal lattices (Dey, Jetti, Boese, & Desiraju, 2003).

properties

IUPAC Name

4-bromo-N-[(4-chlorophenyl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrClN/c14-11-3-7-13(8-4-11)16-9-10-1-5-12(15)6-2-10/h1-8,16H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMHVQYWYAQNIKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC2=CC=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-[(4-chlorophenyl)methyl]aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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